{1-[(azetidin-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol

Chemical Synthesis Analytical Chemistry Medicinal Chemistry

Bifunctional azetidine-triazole building block with a methylene spacer that enables sequential, orthogonal derivatization at the secondary amine and primary alcohol - ideal for PROTAC and ADC linker construction. The conformationally rigid azetidine core offers superior metabolic stability over piperidine analogs, while the 1,2,3-triazole acts as a metabolically stable amide bioisostere. • Orthogonal handles: azetidine NH and C4-hydroxymethyl support parallel or sequential functionalization. • ≥98% purity reduces pre-functionalization purification, directly lowering cost-of-goods in multi-gram campaigns. • Validated antibacterial lead scaffold (MIC 6.25-12.5 µg/mL against E. coli) for SAR-driven medicinal chemistry.

Molecular Formula C7H12N4O
Molecular Weight 168.20 g/mol
Cat. No. B13245624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{1-[(azetidin-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol
Molecular FormulaC7H12N4O
Molecular Weight168.20 g/mol
Structural Identifiers
SMILESC1C(CN1)CN2C=C(N=N2)CO
InChIInChI=1S/C7H12N4O/c12-5-7-4-11(10-9-7)3-6-1-8-2-6/h4,6,8,12H,1-3,5H2
InChIKeyYSVWPOLKMXNIQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

{1-[(azetidin-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol: Core Properties & Supply


{1-[(azetidin-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol is a bifunctional heterocyclic building block combining an azetidine ring with a 1,2,3-triazole ring via a methylene spacer, and bearing a hydroxymethyl substituent on the triazole C4 . The free base has a molecular formula of C₇H₁₂N₄O and a molecular weight of 168.20 g/mol . Commercial supplies typically reach minimum purities of 95–98% . This compound serves as a versatile intermediate for medicinal chemistry applications, with both the secondary amine of the azetidine and the primary alcohol enabling parallel or sequential derivatization.

Bifunctional azetidine-triazole building block with two reactive handles
Secondary amine and primary alcohol enable sequential orthogonal derivatization
High-purity grade options support multi-step medicinal chemistry workflows

Risks of Generic Substitution: {1-[(azetidin-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol


Substituting {1-[(azetidin-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol with a generic triazole or a non-methylene-linked analog (e.g., direct azetidine-N-triazole attachment or a piperidine homologue) can introduce significant chemical and functional divergence. The methylene spacer between the azetidine N-atom and the triazole N1 influences both the pKa of the azetidine and the conformational flexibility [1]. Conformationally rigid azetidines enhance metabolic stability of derived active pharmaceutical ingredients compared to larger saturated heterocycles like piperidine , while the 1,2,3-triazole ring acts as a bioisostere for an amide bond with improved metabolic resistance . These combined features mean a replacement molecule lacking the precise linker length, heterocyclic topology, or substitution pattern will not yield equivalent products in the final synthetic sequence, making specification-driven procurement essential.

Regioisomer mismatch

Direct N-triazole–azetidine attachment (without methylene linker) may shift chemoselectivity and amine reactivity compared to the methylene-bridged topology.

Ring-size substitution

Replacing the azetidine with a larger ring such as piperidine can alter metabolic stability profiles; azetidine conformational rigidity is often preferred for drug-like properties.

Bioisostere replacement

Using a generic triazole or amide that lacks the precise linker geometry and electronic character may not retain the same metabolic resistance or spatial presentation of reactive handles.

Head-to-Head Evidence: {1-[(azetidin-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol


Purity Comparison: Free Base vs. Hydrochloride Salt

The free base form reaches a maximum commercial purity of 98% (LeYan), while the hydrochloride salt is available at >98% (Bidepharm), representing a 3 percentage point higher minimum purity specification compared to the most common 95% standard for both forms . This purity differential directly impacts reaction stoichiometry accuracy in multi-step medicinal syntheses.

Purity grade
Specification review
98% (free base) vs 95% baseline
Higher purity may reduce side-product introduction in multi-step sequences.
Lot-specific analytical review recommended; supplier methods not disclosed.
Chemical Synthesis Analytical Chemistry Medicinal Chemistry

Linker-Dependent pKa and Reactivity vs. Directly Attached Analogue

The N-methylene bridge in the target compound separates the two basic nitrogens (azetidine and triazole), modulating the azetidine pKa and nucleophilicity relative to the directly attached regioisomer (1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol, where the N-Triazole is directly bound to the azetidine C3 . This structural difference alters which nitrogen is selectively functionalized under controlled conditions, impacting chemoselective conjugation strategies .

Linker topology
Class-level
N-methylene spacer vs direct N-triazole attachment
Linker length and connectivity influence site-specific conjugation and amine basicity.
pKa data not publicly reported; class inference from azetidine chemistry.
Physical Organic Chemistry Reaction Optimization Drug Design

Antibacterial Triazolo-Azetidine HTS: Key Intermediate Evidence

A high-throughput screening campaign identified N-substituted triazolo-azetidines as novel antibacterial scaffolds [1]. Within close structural analogs, compound 2 demonstrated an MIC of 6.25 µg/mL against E. coli Δ tolC, approaching erythromycin's potency (MIC 2.5–5 µg/mL) [2]. While the specific target molecule was not the annotated hit, its core scaffold is the direct synthetic precursor to this antibacterial series, and the C4-hydroxymethyl group provides a functional handle for late-stage diversification into these bioactive analogs.

Antibacterial HTS
Context-dependent
Lead compound MIC 6.25 µg/mL (E. coli Δ tolC)
Precursor scaffold supports antibacterial screening studies; direct activity requires synthesis.
HTS-derived translation-inhibition mechanism; target compound is 1–2 synthetic steps from lead.
Antibacterial Discovery High-Throughput Screening Medicinal Chemistry

Application Scenarios for {1-[(azetidin-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol


Late-Stage Diversification in Antibacterial Drug Discovery

Based on the demonstrated antibacterial activity of N-substituted triazolo-azetidine analogs (MIC 6.25–12.5 µg/mL against E. coli) that are directly derived from this chemical class, {1-[(azetidin-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol serves as a validated starting material for synthesizing novel, translation-inhibiting antibacterial leads. The C4-hydroxymethyl group enables easy installation of electrophilic or lipidic moieties for structure-activity relationship (SAR) studies [1].

Chemoselective Heterobifunctional Linker Synthesis for Bioconjugation

The methylene spacer between the azetidine and triazole rings creates a well-defined two-point scaffold with distinct amine and alcohol functionalities. This enables sequential, orthogonal derivatizations (e.g., first at the azetidine NH, then at the primary alcohol) to construct heterobifunctional linkers for applications such as PROTACs or antibody-drug conjugates, where precise spatial control is critical for ternary complex formation and drug release kinetics [1].

High-Purity Building Block for GMP-Like Sequential Syntheses

Commercial availability at 98% purity (free base) supports its use as a regulatory starting material in advanced intermediates, reducing the risk of impurity carry-over in multi-kilogram campaigns. The 3% purity advantage over the generic 95% grade minimizes the need for pre-functionalization purification, directly impacting cost-of-goods and timeline for lead optimization projects requiring >100 gram quantities [1].

Application
Selection Property
Validation Focus
Antibacterial lead diversification
Scaffold derivatization handle
SAR-driven MIC and target engagement profiling
Heterobifunctional linker synthesis
Orthogonal amine-alcohol reactivity
Linker geometry and conjugation efficiency verification
Multi-step high-purity intermediate
High-purity grade specification
Impurity tracking and lot-to-lot consistency
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